![molecular formula C8H11NO4 B14789323 Spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one](/img/structure/B14789323.png)
Spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro[1,3-dioxolane-2,6’-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3’-one is a complex heterocyclic compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a spirocyclic framework, which is known for its stability and rigidity, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dioxolane-2,6’-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3’-one typically involves the condensation of 2-aminoacetophenone with cyclohexanone, followed by cyclization with ethyl acetoacetate. The reaction conditions include:
Step 1: Dissolve 2-aminoacetophenone and cyclohexanone in acetic acid and add sodium ethoxide. Heat the mixture at reflux for 6 hours.
Step 2: Cool the reaction mixture to room temperature and add ethyl acetoacetate followed by hydrochloric acid. Stir the mixture for 1 hour.
Step 3: Add sodium bicarbonate to neutralize the acid. Extract the product with ethyl acetate and wash the organic layer with water.
Step 4: Dry the organic layer with sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.
Step 5: Purify the crude product by column chromatography using silica gel as the stationary phase and a mixture of ethyl acetate and hexane as the mobile phase.
Step 6: Recrystallize the purified product from a mixture of ethanol and water to obtain Spiro[1,3-dioxolane-2,6’-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3’-one as a white solid.
化学反应分析
Types of Reactions
Spiro[1,3-dioxolane-2,6’-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3’-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Spiro[1,3-dioxolane-2,6’-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3’-one has shown promising results in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which Spiro[1,3-dioxolane-2,6’-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3’-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Spiro[1,3-dioxolane-2,6’-1,5,7,8-tetrahydroquinoline]-2’-one: Another spirocyclic compound with a quinoline ring system.
Spiro[1,3-dioxolane-2,3’-indolin]-2’-one: Features an indolin ring system.
Spiro[1,3-dioxolane-2,1’-[1H]indene]: Contains an indene ring system.
Uniqueness
Spiro[1,3-dioxolane-2,6’-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3’-one is unique due to its specific spirocyclic structure and the presence of both dioxolane and oxazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H11NO4 |
|---|---|
分子量 |
185.18 g/mol |
IUPAC 名称 |
spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one |
InChI |
InChI=1S/C8H11NO4/c10-7-9-5-8(12-1-2-13-8)3-6(9)4-11-7/h6H,1-5H2 |
InChI 键 |
XZODQXICZHTFEW-UHFFFAOYSA-N |
规范 SMILES |
C1COC2(O1)CC3COC(=O)N3C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(10R,13S,17R)-17-(2-aminoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14789249.png)
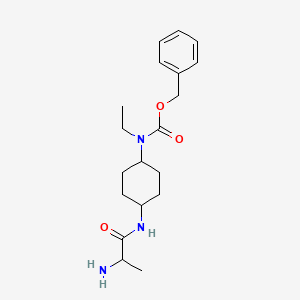
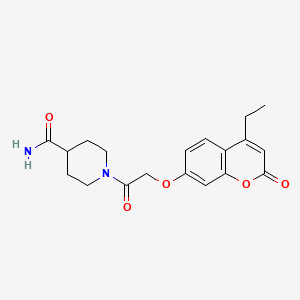
![(7aS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B14789279.png)
![3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B14789285.png)

![5-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B14789289.png)
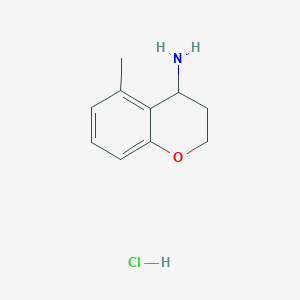
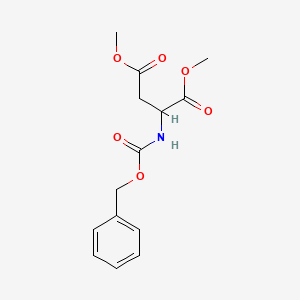

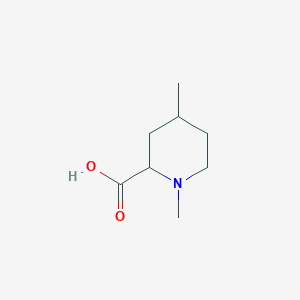
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B14789337.png)

